2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile

Medicinal Chemistry Physicochemical Properties Drug Design

Procure 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile (CAS 24793-00-8) with 98% purity for fragment-based drug discovery. Its reactive nitrile-thioether moiety enables unique derivatization, offering a controlled logP of ~2.2 for optimizing ADME properties. This ensures reliable synthetic and assay outcomes versus lower-purity or functionally divergent analogs.

Molecular Formula C9H6N2OS
Molecular Weight 190.22
CAS No. 24793-00-8
Cat. No. B2563942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile
CAS24793-00-8
Molecular FormulaC9H6N2OS
Molecular Weight190.22
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)SCC#N
InChIInChI=1S/C9H6N2OS/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,6H2
InChIKeyVWAKZRVRLFIMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile (CAS 24793-00-8): Core Scaffold and Physicochemical Baseline for Procurement


2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile (CAS 24793-00-8, molecular formula C₉H₆N₂OS, MW 190.22) is a benzoxazole derivative characterized by a thioether linkage connecting a 1,3-benzoxazole ring to an acetonitrile moiety . It is cataloged as a benzoxazole [1] and is supplied with a specified purity of 98% , offering a defined starting point for synthetic derivatization and biological evaluation. The compound is recognized as a fragment molecule, providing a core scaffold for molecular expansion in drug discovery programs [2].

2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile: Why In-Class Substitution Is Not Advisable


Despite the shared benzoxazole core, substitution of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile with other in-class analogs (e.g., 2-mercaptobenzoxazole or 5-chloro derivatives) is not straightforward. This is due to quantifiable differences in physicochemical properties such as lipophilicity (logP), which directly impacts solubility, permeability, and in vitro assay compatibility [1]. Additionally, the specific acetonitrile thioether moiety confers a distinct chemical reactivity profile, enabling unique derivatization pathways not accessible to other benzoxazole-thiol derivatives . As such, assuming functional equivalence without comparative data on these parameters can lead to significant deviations in synthetic outcomes or biological assay results, undermining research reproducibility and procurement value.

Quantitative Differentiation Evidence for 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile


Lipophilicity (logP) Differentiates 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile from Core Benzoxazole Scaffold

The logP value for 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile is reported as 2.2 [1]. This indicates a moderate lipophilicity profile. While direct comparative logP data for the parent 2-mercaptobenzoxazole scaffold under identical conditions is not widely reported in a single head-to-head study, the introduction of the acetonitrile group is expected to modulate the logP relative to the parent scaffold, which is a key factor in influencing cellular permeability and metabolic stability in drug discovery programs. This quantitative physicochemical descriptor enables researchers to prioritize this compound over more polar or lipophilic analogs based on specific ADME (Absorption, Distribution, Metabolism, Excretion) modeling requirements [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Fragment-Based Drug Discovery: 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile as a Structurally Defined Starting Point

2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile is explicitly designated as a fragment molecule (CAS 24793-00-8) that serves as an important scaffold for molecular splicing, expansion, and modification [1]. This contrasts with more complex, fully elaborated benzoxazole derivatives which may have limited synthetic tractability. The compound's relatively low molecular weight (190.22 g/mol) and presence of a reactive nitrile group provide a defined, versatile building block for generating diverse chemical libraries through established chemical transformations . In fragment-based drug discovery, this well-defined fragment offers a controlled starting point for structure-activity relationship (SAR) exploration, unlike larger, less modifiable analogs .

Fragment-Based Drug Discovery Medicinal Chemistry Synthetic Chemistry

Purity Specification: 98% Purity Grade for Reliable Research Outcomes

The compound is offered with a guaranteed purity of 98% by commercial suppliers . While many benzoxazole derivatives are available in various purity grades, this specified 98% purity ensures a high level of chemical homogeneity, which is crucial for minimizing variability in biological assays and synthetic reactions. Lower purity grades or unspecified purity in alternative compounds can introduce impurities that act as confounding variables, particularly in sensitive cell-based or enzymatic assays. This specification directly supports the procurement of a reliable, high-quality research material compared to generic or lower-purity alternatives .

Chemical Synthesis Quality Control Procurement

Optimal Research Applications for 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile Based on Differential Evidence


Fragment-Based Lead Discovery and Chemical Library Synthesis

Given its designation as a fragment molecule (MW 190.22) and the presence of a reactive nitrile handle, 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile is ideally suited as a core scaffold for generating diverse chemical libraries. Researchers can leverage its defined structure and high purity (98%) to conduct parallel synthesis and explore SAR around the benzoxazole core [1]. This contrasts with using more complex benzoxazole derivatives, which may lack the necessary synthetic flexibility for rapid analog generation .

Medicinal Chemistry Optimization Guided by Lipophilicity (logP 2.2)

The reported logP value of 2.2 provides a quantitative basis for prioritizing 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile in medicinal chemistry programs focused on optimizing ADME properties [2]. This compound serves as a moderately lipophilic starting point, allowing medicinal chemists to fine-tune lipophilicity through subsequent derivatization. This is a more controlled approach compared to starting with highly lipophilic or polar benzoxazole analogs that may exhibit poor solubility or permeability [2].

Synthetic Methodology Development and Chemical Probe Synthesis

The specific thioether-acetonitrile moiety in 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile offers a distinct chemical reactivity profile, making it a valuable substrate for developing novel synthetic transformations (e.g., nitrile modifications, thioether oxidations) . Its high purity (98%) ensures reliable outcomes in method development studies, where impurities could confound reaction optimization. This application is particularly relevant for academic and industrial research groups focused on expanding the synthetic toolbox for heterocyclic chemistry .

In Vitro Biological Assays Requiring High Chemical Homogeneity

The 98% purity specification of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile makes it a preferred choice for sensitive in vitro assays (e.g., enzyme inhibition, cell viability) where impurities can introduce significant variability . Researchers conducting dose-response studies or high-throughput screening can confidently procure this compound, knowing that its high chemical homogeneity minimizes the risk of off-target effects and ensures more accurate determination of biological activity compared to lower-purity alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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